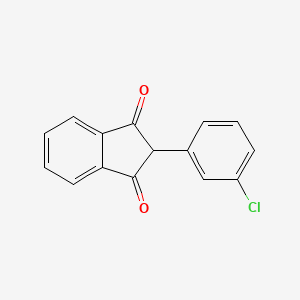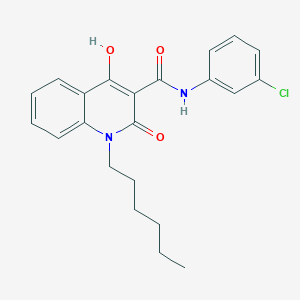
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride is a chemical compound with the molecular formula C21H27N. It is a derivative of indene, a bicyclic hydrocarbon, and is characterized by the presence of a propanamine group attached to the indene ring system. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 1H-indene, which is then subjected to various chemical reactions to introduce the propanamine group and other substituents.
Reaction Conditions: The reactions are carried out under controlled conditions, often involving the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required purity standards.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under specific conditions, such as controlled temperature and pH, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indene, 2,3-dihydro-1,1,3-trimethyl-3-phenyl-: A closely related compound with a similar indene structure.
1-Phenyl-1,3,3-trimethylindane: Another similar compound with slight variations in the substituents.
Uniqueness
1H-Indene-1-propanamine, 2,3-dihydro-N,3,3-trimethyl-1-phenyl-, hydrochloride is unique due to the presence of the propanamine group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
10565-75-0 |
|---|---|
Molekularformel |
C21H28ClN |
Molekulargewicht |
329.9 g/mol |
IUPAC-Name |
3-(3,3-dimethyl-1-phenyl-2H-inden-1-yl)-N-methylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C21H27N.ClH/c1-20(2)16-21(14-9-15-22-3,17-10-5-4-6-11-17)19-13-8-7-12-18(19)20;/h4-8,10-13,22H,9,14-16H2,1-3H3;1H |
InChI-Schlüssel |
XVDWCNBDFUXCCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(C2=CC=CC=C21)(CCCNC)C3=CC=CC=C3)C.Cl |
Verwandte CAS-Nummern |
21489-22-5 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Acetamide, n-[1-(4-nitrobenzoyl)ethenyl]-](/img/structure/B11998483.png)


![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B11998495.png)





![4-bromo-2-((E)-{[3-(4-tert-butylphenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B11998525.png)

